REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:5]([NH:7][NH:8][C:9](=[O:12])[CH2:10][Cl:11])=O.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Cl:11][CH2:10][C:9]1[O:12][C:5]([C:4]2[CH:13]=[CH:14][C:15]([Cl:16])=[C:2]([Cl:1])[CH:3]=2)=[N:7][N:8]=1 |f:1.2.3|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1OC(=NN1)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |